2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride structure elucidation
2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride
Introduction
In the landscape of pharmaceutical research and forensic chemistry, the unambiguous identification of novel chemical entities is paramount. 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride is a compound of interest, belonging to a class of molecules structurally related to substituted cathinones and phenmetrazine analogues.[1][2] Its structure, featuring a chiral center and multiple functional groups, presents a compelling case for a rigorous, multi-technique approach to elucidation.
This guide eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors the investigative process undertaken in a modern analytical laboratory. We will proceed from the foundational determination of the molecular formula to the intricate mapping of its atomic connectivity, demonstrating how each analytical technique provides a unique and essential piece of the structural puzzle. This self-validating system of cross-referenced data ensures the highest degree of confidence in the final assigned structure.
Part 1: Foundational Analysis - Elemental Composition and Degree of Unsaturation
The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering a precise mass measurement that allows for the calculation of the elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: The analysis is performed on an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Analysis: The exact mass of the most abundant isotopologue of the [M+H]⁺ ion is measured.
Data Interpretation and Rationale
The molecular formula of the free base is expected to be C₁₃H₁₈N₂O₂. The HRMS experiment would yield an exact mass for the protonated species, C₁₃H₁₉N₂O₂⁺.
| Parameter | Theoretical Value | Observed (Expected) |
| Molecular Formula | C₁₃H₁₉N₂O₂⁺ | C₁₃H₁₉N₂O₂⁺ |
| Exact Mass | 235.1441 | ~235.1443 |
From the confirmed molecular formula (C₁₃H₁₈N₂O₂), we can calculate the Degree of Unsaturation (DoU) .
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 13 + 1 - (18/2) + (2/2) = 6
A DoU of 6 is a critical first piece of information. It strongly suggests the presence of a phenyl group (4 degrees: 1 ring + 3 double bonds), a carbonyl group (1 degree), and the morpholine ring (1 degree). This initial hypothesis, derived from a single measurement, forms the basis for our subsequent spectroscopic investigations.
Caption: Overall workflow for structure elucidation.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
With a molecular formula established, Fourier-Transform Infrared (FT-IR) Spectroscopy is employed as a rapid, non-destructive technique to identify the key functional groups predicted by the DoU calculation.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid hydrochloride salt is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Spectrum and Interpretation
The IR spectrum provides a molecular "fingerprint" and confirms the presence of our hypothesized functional groups. The hydrochloride form significantly influences the N-H stretching region.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200-2800 (broad) | N⁺-H Stretch | Protonated Amine (-NH₃⁺) | The broad, strong absorption indicates a hydrogen-bonded, protonated amine, characteristic of a hydrochloride salt.[3] |
| ~3060-3030 | C(sp²)-H Stretch | Aromatic Ring | Confirms the presence of hydrogens on the phenyl group. |
| ~2980-2850 | C(sp³)-H Stretch | Aliphatic (Propanone, Morpholine) | Indicates the saturated C-H bonds in the molecule. |
| ~1695 | C=O Stretch | Aryl Ketone | This strong, sharp peak is highly diagnostic for the carbonyl group. Its position is consistent with a ketone adjacent to an electron-withdrawing group. |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the phenyl ring skeleton. |
| ~1117 | C-O-C Asymmetric Stretch | Ether (Morpholine) | A strong, prominent band confirming the ether linkage within the morpholine ring. |
| ~740 and ~695 | C-H Out-of-plane Bend | Monosubstituted Phenyl | These two strong bands are highly indicative of a single substituent on the benzene ring. |
The combined data from IR robustly confirms the presence of a protonated amine, a ketone, a monosubstituted phenyl ring, and an ether linkage, perfectly aligning with the proposed structure of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride.
Part 3: Mapping the Atomic Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unambiguous evidence of atomic connectivity. For this molecule, a suite of experiments—¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC)—is required.
Protocol: NMR Analysis
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the hydrochloride salt and its residual proton signal (at ~2.50 ppm) does not typically interfere with analyte signals. It also allows for the observation of exchangeable N-H protons.
-
Instrumentation: Data is acquired on a 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Determines the number of distinct proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C{¹H} NMR: Determines the number of distinct carbon environments.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to.
-
¹H NMR - Predicted Data and Interpretation (500 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Correlations |
| a | ~8.5 (broad) | s | 3H | -NH₃ ⁺ | Broad signal due to quadrupolar broadening and exchange. Disappears upon D₂O shake. |
| b | ~7.40 - 7.25 | m | 5H | Phenyl-H | Complex multiplet for the five protons of the monosubstituted benzene ring. |
| c | ~4.85 | m | 1H | CH -NH₃⁺ | Deshielded by adjacent C=O and -NH₃⁺ groups. COSY correlation with protons (d) . |
| d | ~3.65 - 3.50 | m | 4H | -O-CH₂ - | Morpholine protons adjacent to oxygen. Complex multiplet due to ring conformation. COSY correlation with protons (e) .[4] |
| e | ~3.40 - 3.20 | m | 4H | -N-CH₂ - | Morpholine protons adjacent to nitrogen. COSY correlation with protons (d) . |
| f | ~3.15 | dd | 1H | CH₂ -Ph | Diastereotopic protons. Coupled to each other and to proton (c) . COSY correlation with (c) and its geminal partner. |
| g | ~2.95 | dd | 1H | CH₂ -Ph | Diastereotopic protons. Coupled to each other and to proton (c) . COSY correlation with (c) and its geminal partner. |
¹³C NMR - Predicted Data and Interpretation (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198.5 | C =O | Ketone carbonyl, deshielded position. |
| ~135.0 | Phenyl C (Quaternary) | Attachment point of the propanone chain to the phenyl ring. |
| ~129.5 | Phenyl C H | Aromatic carbons. |
| ~128.8 | Phenyl C H | Aromatic carbons. |
| ~127.2 | Phenyl C H | Aromatic carbons. |
| ~66.1 | -O-C H₂- (Morpholine) | Aliphatic carbon adjacent to oxygen. |
| ~55.8 | C H-NH₃⁺ | Carbon bearing the amine, deshielded by electronegative nitrogen. |
| ~48.5 | -N-C H₂- (Morpholine) | Aliphatic carbon adjacent to nitrogen (less deshielded than O-CH₂). |
| ~38.2 | C H₂-Ph | Aliphatic carbon adjacent to the phenyl ring. |
2D NMR - Confirming the Connections
The COSY and HSQC spectra are self-validating. The HSQC will link every proton signal in the ¹H spectrum (except the NH₃⁺) to its corresponding carbon in the ¹³C spectrum, confirming the assignments in the tables above. The COSY spectrum provides the final, irrefutable proof of the bonding network.
Caption: Key H-H COSY correlations confirming the propanone backbone connectivity.
Part 4: Final Confirmation via Mass Spectrometry Fragmentation
While HRMS gives the parent mass, tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the molecule apart in a predictable way. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe fragment ions that are characteristic of specific structural motifs.
Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: An ESI-Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) instrument is used.
-
Parent Ion Selection: The first mass analyzer (Q1) is set to isolate the [M+H]⁺ ion (m/z ~235.14).
-
Fragmentation: The isolated ions are passed into a collision cell (q2) filled with an inert gas (e.g., argon). Collisions with the gas impart energy, causing the ions to fragment.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed by the third mass analyzer (Q3 or TOF).
Predicted Fragmentation Pathway
The fragmentation pattern provides a final layer of validation for the proposed structure.
Caption: Proposed ESI-MS/MS fragmentation pathways.
-
α-Cleavage: The most probable fragmentation pathways involve cleavage alpha to the carbonyl and amine groups.
-
Cleavage between C1 and C2 would yield the stable morpholine acylium ion (m/z 114.07) .
-
Cleavage between C2 and C3 can lead to the formation of the tropylium ion (m/z 91.05) , a classic fragment for benzyl-containing compounds.
-
-
Loss of Neutral Fragments: Loss of the entire acyl-morpholine moiety could lead to a fragment corresponding to protonated 2-amino-1-phenylpropane.
The observation of these specific fragments would serve as definitive proof of the connectivity between the morpholine, carbonyl, and amino-phenylpropane components.
Conclusion
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20232110, 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1). Available: [Link].
-
Blanckaert, P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available: [Link].
-
Wikipedia contributors. (2023). Phenmetrazine. Wikipedia, The Free Encyclopedia. Available: [Link].
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Available: [Link].
-
University of Calgary. (n.d.). Sample IR Spectra. Available: [Link].
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available: [Link].
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
